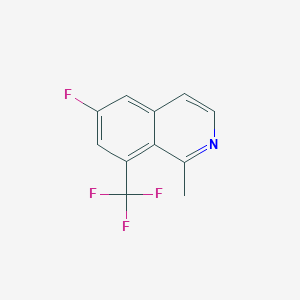

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIMADLBMJBRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in Drug Discovery

Executive Summary

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (CAS: 2059944-90-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike a finished drug product, this molecule serves as a critical pharmacophore enabler, designed to overcome specific failures in drug development: metabolic instability, poor blood-brain barrier (BBB) permeability, and lack of target selectivity.

This technical guide analyzes the molecule’s therapeutic potential not as a standalone agent, but as a strategic building block for Kinase Inhibitors (Oncology) and CNS-active agents . By leveraging the synergistic effects of C6-fluorination and C8-trifluoromethylation, researchers can modulate physicochemical properties to turn "hit" compounds into viable "lead" candidates.

Part 1: Structural Logic & Pharmacophore Analysis

The therapeutic value of this isoquinoline derivative is encoded in its specific substitution pattern. In drug design, "molecular editing"—the precise placement of atoms—dictates the success of a candidate.

The "Fluorine Effect" (C6-Fluoro)

-

Mechanism: The C6 position on the isoquinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Therapeutic Impact: Replacing a hydrogen with fluorine at C6 blocks this metabolic "soft spot" without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This extends the in vivo half-life (

) of the drug.

The "Magic Methyl" & Lipophilicity (C8-Trifluoromethyl)

-

Mechanism: The

group is highly electronegative and lipophilic. Placing it at the C8 position (peri-position) induces a steric twist, potentially forcing the molecule into a conformation that matches the ATP-binding pocket of specific kinases. -

Therapeutic Impact: It significantly boosts the

(lipophilicity), facilitating membrane crossing. For CNS targets, this is critical for BBB penetration.

The Synthetic Handle (C1-Methyl)

-

Mechanism: The methyl group at C1 is slightly acidic due to the electron-deficient nature of the isoquinoline ring.

-

Utility: It acts as a reactive "warhead precursor." It can be deprotonated to undergo condensation reactions with aldehydes (forming styryl dyes or extended pi-systems) or oxidized to a carboxylic acid for amide coupling.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: SAR analysis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline showing the functional role of each substituent.

Part 2: Therapeutic Applications[1][2]

Oncology: Next-Generation Kinase Inhibitors

Isoquinolines are classic scaffolds for ATP-competitive kinase inhibitors (e.g., Fasudil). The addition of 8-trifluoromethyl provides a distinct advantage in targeting Tyrosine Kinases (like EGFR or VEGFR).

-

Hypothesis: The bulky

group occupies the hydrophobic "back pocket" of the kinase active site, improving selectivity against off-target kinases. -

Application: Synthesis of 1-styryl derivatives targeting drug-resistant cancer lines.

Neurology: CNS-Penetrant Agents

The combination of the isoquinoline core (often mimicking dopamine/serotonin structures) with the lipophilic 8-CF3 group makes this an ideal scaffold for neurodegenerative diseases.

-

Target: Sigma-1 receptors or Monoamine Oxidase (MAO) inhibition.

-

Advantage: The 6-Fluoro group prevents rapid clearance by hepatic enzymes, allowing sufficient concentration to reach the brain.

Part 3: Experimental Protocols

Protocol A: Synthesis via Bischler-Napieralski Cyclization

Note: This protocol is a standardized adaptation for this specific substitution pattern based on established isoquinoline chemistry.

Objective: Synthesize 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline from a phenethylamine precursor.

Reagents:

-

Precursor: 3-Fluoro-5-(trifluoromethyl)phenethylamine

-

Acylating Agent: Acetic Anhydride (

) -

Cyclizing Agent: Phosphorus Oxychloride (

) -

Oxidant: Palladium on Carbon (

) or DDQ

Step-by-Step Methodology:

-

Acetylation (Formation of Amide):

-

Dissolve 3-Fluoro-5-(trifluoromethyl)phenethylamine (10 mmol) in DCM (50 mL).

-

Add Triethylamine (12 mmol) followed by Acetic Anhydride (11 mmol) dropwise at

. -

Stir at RT for 2 hours. Wash with

and Brine. Dry over -

Result: N-[2-(3-fluoro-5-trifluoromethylphenyl)ethyl]acetamide.

-

-

Cyclization (Bischler-Napieralski):

-

Dissolve the amide in dry Toluene (30 mL).

-

Add

(30 mmol) carefully. -

Reflux at

for 4–6 hours (Monitor by TLC). -

Cool and quench with ice water. Basify with

to pH 10. -

Extract with EtOAc.

-

Result: 6-Fluoro-1-methyl-8-(trifluoromethyl)-3,4-dihydroisoquinoline.

-

-

Aromatization (Dehydrogenation):

-

Dissolve the dihydroisoquinoline in Decalin or Xylene.

-

Add

(10 wt%). -

Reflux vigorously for 12 hours under inert atmosphere (

). -

Filter through Celite to remove catalyst. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation:

-

1H NMR (CDCl3): Look for the singlet methyl peak at

ppm and the downfield aromatic protons characteristic of the isoquinoline system. -

19F NMR: Distinct signals for the single Fluorine (approx -110 ppm) and the

group (approx -63 ppm).

Protocol B: Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the 6-Fluoro substitution.

| Parameter | Condition |

| Test System | Human Liver Microsomes (HLM) |

| Concentration | |

| Cofactor | NADPH Regenerating System |

| Time Points | 0, 15, 30, 60 minutes |

| Analysis | LC-MS/MS (Monitor parent ion depletion) |

| Success Criteria | Intrinsic Clearance ( |

Part 4: Synthesis Workflow Visualization

Caption: Step-by-step synthetic pathway via Modified Bischler-Napieralski reaction.

References

-

BenchChem Technical Support. (2025).[1][2] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. Link

-

Wang, J., et al. (2013). Receptor tyrosine kinases as drug targets in cancer. Nature Reviews Cancer, 13(1), 1-11. Link

-

Inoue, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes, 10(10), 2054.[3] Link[3]

-

Sigma-Aldrich. (2025). Product Specification: 6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (CAS 2059944-90-8). Merck KGaA. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Metabolic Stability of Fluorinated Isoquinoline Scaffolds: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the metabolic stability of fluorinated isoquinoline scaffolds, designed for researchers, medicinal chemists, and drug development scientists. We will explore the strategic rationale for fluorination, key metabolic pathways, detailed experimental protocols for stability assessment, and the bioanalytical techniques required for accurate quantification.

The Strategic Imperative: Why Fluorinate Isoquinolines?

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. However, like many nitrogen-containing heterocycles, it can be susceptible to rapid metabolic breakdown, limiting its therapeutic potential. Strategic fluorination has emerged as a powerful tool to address this challenge, enhancing drug-like properties by modulating metabolic fate.[1][2]

The introduction of fluorine can profoundly influence a molecule's metabolic profile in several ways:[3][4][5]

-

Blocking Metabolic Hotspots : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine can effectively block oxidative metabolism by enzymes like Cytochrome P450 (CYP).[1][6]

-

Altering Physicochemical Properties : As the most electronegative element, fluorine can alter the electron distribution within the isoquinoline ring system.[6] This can lower the pKa of nearby basic nitrogen atoms, which may improve membrane permeability and alter interactions with metabolizing enzymes.[6][7]

-

Modulating Enzyme-Substrate Interactions : Fluorine's electronic influence can change how the molecule binds within the active site of a metabolizing enzyme. This can decrease the affinity of the enzyme for the substrate, thereby reducing the rate of metabolism.[3][8]

Key Metabolic Pathways for Isoquinoline Scaffolds

Understanding the primary routes of metabolism is critical to designing stable molecules. For isoquinolines, two major enzyme families are of principal concern: Cytochrome P450s and Aldehyde Oxidases.

Cytochrome P450 (CYP) Mediated Metabolism

The CYP enzyme superfamily, located primarily in the liver, is a major driver of Phase I metabolism for a vast number of drugs.[9][10][11] For isoquinoline alkaloids and their synthetic analogs, several CYP isoforms are particularly relevant, including CYP3A4, CYP2D6, and CYP2C19.[9][10][11] These enzymes catalyze a range of oxidative reactions, such as:

-

Aromatic Hydroxylation : Addition of a hydroxyl (-OH) group to the aromatic rings of the isoquinoline scaffold.

-

O-demethylation : Removal of a methyl group from a methoxy substituent, a common decoration on natural product-derived isoquinolines.

-

Methylenedioxy Bridge Formation : A reaction observed in the biosynthesis of some isoquinoline alkaloids.[12]

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde oxidase (AO) is a cytosolic enzyme that has gained significant attention in drug discovery for its role in metabolizing nitrogen-containing heterocycles.[13][14][15] As medicinal chemists have become more adept at designing CYP-resistant molecules, metabolism can shift to other pathways, with AO often being a primary contributor.[13]

AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom.[13] For an isoquinoline scaffold, this can lead to the formation of a lactam metabolite, often resulting in rapid clearance of the parent drug.

Logical Relationship: Fluorination as a Metabolic Shield

The diagram below illustrates the central strategy: using fluorination to block the two primary metabolic pathways that deactivate isoquinoline-based drug candidates.

Caption: Strategic fluorination to block metabolic pathways.

Experimental Assessment of Metabolic Stability

To evaluate the effectiveness of fluorination, a series of standardized in vitro assays are employed early in the drug discovery process.[16][17] These assays measure the rate at which a compound is metabolized by liver enzyme systems, providing key data for ranking compounds and predicting in vivo clearance.[18][19]

The general workflow involves incubating the test compound with a biologically active matrix (liver microsomes, S9 fractions, or hepatocytes), sampling at various time points, and quantifying the disappearance of the parent compound using LC-MS/MS.[20]

Experimental Workflow Diagram

This diagram outlines the typical process for an in vitro metabolic stability assay.

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolism, especially by CYP enzymes.[18][19]

-

Objective : To determine the in vitro half-life and intrinsic clearance of a fluorinated isoquinoline due to microsomal enzymes.

-

Materials :

-

Pooled liver microsomes (human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Test compound (fluorinated isoquinoline)

-

Control compounds (high and low clearance)

-

Acetonitrile (ACN) with internal standard (IS) for quenching

-

96-well plates, incubator, centrifuge

-

-

Methodology :

-

Preparation : Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final concentration of 0.5 mg/mL).

-

Compound Addition : Add the test compound to the microsomal solution to achieve a final concentration of 1 µM.

-

Pre-incubation : Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to equilibrate.

-

Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is T=0.

-

Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching : Immediately add the aliquot to a well containing cold ACN with a suitable internal standard to stop the reaction and precipitate proteins.

-

Sample Processing : Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for bioanalysis.

-

Analysis : Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Protocol 2: Hepatocyte Stability Assay

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive assessment of metabolic stability.[16][18][19]

-

Objective : To determine the compound's stability in a system that models the intact liver cell, accounting for uptake, Phase I, and Phase II metabolism.

-

Materials :

-

Cryopreserved hepatocytes (human, rat, etc.)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Test compound and controls

-

Collagen-coated 96-well plates

-

-

Methodology :

-

Cell Plating : Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

-

Dosing : Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration 1 µM).

-

Incubation : Place the plate in a humidified incubator at 37°C with 5% CO₂.

-

Time Points : At each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation medium.

-

Quenching & Analysis : Quench the samples with cold ACN containing an internal standard and process for LC-MS/MS analysis as described in the microsomal assay.

-

Protocol 3: S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, making it useful for assessing the combined contribution of CYPs and enzymes like AO.[13][16]

-

Objective : To evaluate metabolism by both Phase I (microsomal) and cytosolic enzymes.

-

Methodology : The protocol is very similar to the microsomal stability assay, but with two key differences:

-

Metabolic System : Use liver S9 fraction instead of microsomes.

-

Cofactors : In addition to the NADPH regenerating system, include cofactors for cytosolic enzymes if specific pathways are being investigated (e.g., for sulfotransferases or glucuronosyltransferases). For general AO activity, no additional specific cofactor is typically required beyond what is in the S9 prep.

-

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological samples.[21][22][23] Its superior sensitivity and selectivity allow for the accurate measurement of low concentrations of the parent compound, which is essential for stability assays.[24][25]

Protocol 4: General LC-MS/MS Method Development

-

Objective : To create a robust and sensitive method for quantifying the specific fluorinated isoquinoline in the quenched assay matrix.

-

Steps :

-

Analyte Tuning : Infuse a standard solution of the fluorinated isoquinoline into the mass spectrometer to determine its precursor ion (typically [M+H]⁺) and optimize MS parameters (e.g., collision energy) to find stable, intense product ions.

-

MRM Transition Selection : Select the most specific and intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). This ensures you are measuring only your compound of interest.[22]

-

Internal Standard (IS) Selection : Choose a stable, isotopically labeled version of the analyte or a structurally similar compound that does not interfere with the analyte and is not present in the matrix. Tune the IS to establish its MRM transition.

-

Chromatographic Separation : Develop a liquid chromatography method (typically reversed-phase HPLC) to separate the analyte from matrix components that could cause ion suppression.[24] Key parameters to optimize include the column, mobile phases, gradient, and flow rate.

-

Sample Preparation : The "crash" with cold acetonitrile used to quench the reaction is a common and effective form of sample preparation (protein precipitation).[22]

-

Method Validation : Perform a basic validation to ensure the method is fit-for-purpose, assessing linearity, sensitivity, and reproducibility.

-

Data Analysis and Interpretation

The primary output of a metabolic stability assay is the concentration of the parent drug remaining over time. This data is used to calculate key pharmacokinetic parameters.

-

Plotting the Data : Plot the natural log (ln) of the percentage of compound remaining versus time.

-

Determining the Slope : The slope of the linear portion of this curve is the elimination rate constant (k).

-

Calculating Half-Life (t½) :

-

t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint) :

-

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL)

-

Data Presentation: Comparative Stability

The results are most powerful when presented in a comparative table, allowing for a clear assessment of structure-metabolism relationships.

| Compound ID | Structure Modification | Microsomal t½ (min) | Hepatocyte t½ (min) | CLint (µL/min/mg) |

| ISO-Parent | Unsubstituted | 8 | 15 | 86.6 |

| ISO-F1 | 5-Fluoro | 25 | 40 | 27.7 |

| ISO-F2 | 7-Fluoro | > 60 | > 120 | < 11.6 |

| ISO-F3 | 3,4-Difluoro | 15 | 28 | 46.2 |

| Verapamil | Control (High CL) | 5 | 11 | 138.6 |

| Diltiazem | Control (Low CL) | 55 | 95 | 12.6 |

Table: Example data comparing the metabolic stability of a parent isoquinoline with its fluorinated analogs.

Conclusion

The strategic incorporation of fluorine into isoquinoline scaffolds is a proven and effective strategy for enhancing metabolic stability.[1][6] By blocking sites of CYP-mediated oxidation and potentially reducing susceptibility to AO, fluorination can significantly extend a compound's half-life. A systematic approach, utilizing a suite of in vitro assays (microsomal, hepatocyte, and S9) coupled with robust LC-MS/MS bioanalysis, is essential for evaluating these modifications. The data generated from these studies allows medicinal chemists to build clear structure-metabolism relationships, guiding the design of more durable and effective drug candidates.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- BioKB. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids.

- Frontiers. (2021, July 1).

- PubMed. (2011, April 15). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids.

- ResolveMass Laboratories Inc. (2026, January 14).

- Apollo Scientific. (2026, January 19).

- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Biotrial. (n.d.).

- ResearchGate. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF.

- Springer Nature Experiments. (n.d.).

- PubMed. (2011, February 15). Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions.

- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.

- WuXi AppTec DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs)

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- Journal of Neonatal Surgery. (n.d.).

- Wiley Online Library. (n.d.).

- PubMed. (2012, February 16). The role of aldehyde oxidase in drug metabolism.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Frontage Labor

- ACS Omega. (2017, August 4). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.

- International Molybdenum Associ

- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?

- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

- ScienceDirect. (n.d.). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.

- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- PubMed. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles.

- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 13. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 18. Metabolic Stability Assays [merckmillipore.com]

- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. longdom.org [longdom.org]

- 23. jneonatalsurg.com [jneonatalsurg.com]

- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 25. chromatographyonline.com [chromatographyonline.com]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element

An In-depth Technical Guide to the Synthesis and Application of 1-Methyl-Isoquinoline Derivatives with Fluorine Substituents

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural alkaloids and synthetic drugs displaying a wide array of pharmacological activities.[1][2][3] From the anti-spasmodic effects of papaverine to potent anticancer agents, the isoquinoline core serves as a versatile template for drug discovery.[4] The 1-methyl-isoquinoline motif, in particular, offers a key structural anchor point for further functionalization.

In parallel, the strategic incorporation of fluorine into therapeutic candidates has become a central theme in modern drug design.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[6][7] Judicious fluorination can enhance metabolic stability, increase membrane permeability, modulate pKa, and improve binding affinity to biological targets.[5][8][9]

This guide provides a comprehensive review of 1-methyl-isoquinoline derivatives bearing fluorine substituents. We will explore the causal relationships behind synthetic strategies, the impact of fluorination on molecular properties, and the resulting applications in drug discovery, offering field-proven insights for professionals in the field.

Part 1: Synthetic Strategies for Fluorinated 1-Methyl-Isoquinolines

The synthesis of these target molecules can be broadly categorized into two strategic approaches: constructing the fluorinated isoquinoline core from fluorinated precursors or, less commonly for this specific class, performing direct fluorination on a pre-existing isoquinoline ring.

Assembly from Fluorinated Building Blocks: The Precursor Approach

This is the most common and regiochemically controlled strategy. It leverages classical isoquinoline ring-closure reactions by starting with precursors that already contain the desired fluorine atom(s).

The Bischler-Napieralski Reaction: This foundational method remains a workhorse for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to the aromatic isoquinoline.[8][10] The key is the acid-catalyzed cyclization of a β-phenylethylamide. To generate the target compounds, one starts with a fluorinated β-phenylethylamine. The methyl group at the 1-position is introduced by using an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the necessary amide precursor.

-

Causality: The choice of a fluorinated β-phenylethylamine directly dictates the position of the fluorine on the benzene portion of the isoquinoline ring. This provides excellent control over the final structure. The subsequent oxidation step is crucial for aromatization and is often achieved with reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

Other Classical Annulations: Methods like the Pictet-Spengler and Pomeranz-Fritsch reactions also provide viable, though sometimes more complex, routes.[2][3][10] Their applicability depends on the availability of the appropriately fluorinated starting materials and the desired substitution pattern.

Modern Transition-Metal-Catalyzed Methodologies

Recent advances have provided powerful, atom-economical routes to highly substituted isoquinolines.[2] These methods often offer greater functional group tolerance and can enable novel disconnections.

C-H Activation/Annulation: Rhodium(III) and Ruthenium(II)-catalyzed reactions can construct the isoquinoline core by activating a C-H bond on a benzene derivative (like an oxime or benzylamine) and coupling it with an alkyne.[11] By using a fluorinated benzene precursor, this strategy can efficiently generate complex fluorinated isoquinolines.

One-Pot Multi-Component Syntheses: A recently developed one-pot, microwave-assisted synthesis produces 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles.[12] This innovative approach involves a thermal decomposition, a formal 1,3-fluorine shift, and cyclization, demonstrating the power of modern synthetic design to access novel fluorinated scaffolds.[12]

Representative Experimental Protocol: Synthesis of 6-Fluoro-1-methylisoquinoline via Bischler-Napieralski Reaction

This protocol describes a self-validating system for the synthesis of a representative compound, starting from a commercially available fluorinated precursor.

Step 1: Acylation of 2-(4-Fluorophenyl)ethan-1-amine

-

To a stirred solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by TLC. Upon completion, quench with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(4-fluorophenethyl)acetamide. This intermediate is often pure enough for the next step.

Step 2: Cyclization to 6-Fluoro-1-methyl-3,4-dihydroisoquinoline

-

To the crude N-(4-fluorophenethyl)acetamide (1.0 eq), add phosphorus pentoxide (P₂O₅, 2.0 eq) and polyphosphoric acid (PPA) (10x by weight).

-

Heat the mixture to 140 °C and stir for 2 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution to pH > 10 with 10 M NaOH, ensuring the temperature is kept low with an ice bath.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the dihydroisoquinoline intermediate.

Step 3: Aromatization to 6-Fluoro-1-methylisoquinoline

-

Dissolve the crude 6-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (0.2 M).

-

Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

Heat the mixture to reflux (approx. 110 °C) and stir overnight.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 6-fluoro-1-methylisoquinoline.

Part 2: The Physicochemical and Pharmacological Impact of Fluorination

The introduction of fluorine onto the 1-methyl-isoquinoline scaffold profoundly alters its properties, a key consideration for drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[6] Placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][6] This is a critical factor for drugs targeting the central nervous system (CNS).

-

Receptor Binding Affinity: The electronegativity of fluorine can alter the electron distribution of the aromatic system. This can lead to more favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket. In some cases, fluorine can act as a weak hydrogen bond acceptor, further anchoring the molecule to its target.[5][6]

-

pKa Modulation: As a strongly electron-withdrawing group, fluorine lowers the pKa of the isoquinoline nitrogen, making it less basic. This modification can be crucial for optimizing a drug's solubility profile and reducing off-target effects associated with high basicity, such as hERG channel inhibition.[6]

Quantitative Data Summary

The following table summarizes representative data for fluorinated isoquinoline derivatives, illustrating the impact of fluorination on biological activity.

| Compound ID | Structure | Target/Activity | IC₅₀ / Potency | Reference |

| Valiglurax Analogue | 1-(Trifluoromethyl)-isoquinoline core | mGlu4 receptor modulator (Parkinson's Disease) | High potency reported | [12] |

| Compound 2 | 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Anticancer (Pancreatic, Lung, Prostate Cancer) | Low-to-mid nanomolar range | [4] |

| PDE4B Inhibitor (76b) | 7-Fluoro-isocarbostyril derivative | Phosphodiesterase 4B (PDE4B) Inhibitor | >75% inhibition at 10 µM | [4] |

| 8-F Analog of Q-35 | 8-Fluoro-quinolone derivative | Antibacterial | Decreased activity after UVA irradiation | [13] |

Part 3: Applications and Logical Workflows

Fluorinated 1-methyl-isoquinoline derivatives are being explored across several therapeutic areas.

-

Oncology: These compounds have shown significant potential as anticancer agents.[4] Their mechanisms often involve the inhibition of key enzymes like topoisomerase or the disruption of signaling pathways critical for tumor growth.[4]

-

Neurodegenerative Diseases: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for CNS disorders. For example, analogues of the drug candidate valiglurax, a 1-trifluoromethylisoquinoline derivative, are being investigated for the treatment of Parkinson's disease.[3][12]

-

Anti-Infectives: The broader quinoline class is famous for its anti-infective properties (e.g., fluoroquinolone antibiotics).[14] Fluorinated isoquinolines are also being investigated for antibacterial, antifungal, and antimalarial activities.[15][16][17]

-

PET Imaging: The use of the positron-emitting isotope ¹⁸F allows these molecules to be used as tracers in Positron Emission Tomography (PET).[7][9] This enables non-invasive in vivo imaging, a powerful tool in both clinical diagnostics and drug development research to study drug distribution and target engagement.

Drug Discovery Workflow for Fluorinated Isoquinolines

The following diagram illustrates the logical workflow from initial concept to a potential drug candidate.

Caption: Drug discovery workflow for fluorinated 1-methyl-isoquinolines.

Conclusion and Future Directions

Derivatives of 1-methyl-isoquinoline with fluorine substituents represent a rich and promising area for drug discovery and development. The strategic placement of fluorine provides a powerful tool to enhance the drug-like properties of the versatile isoquinoline scaffold. While classical synthetic methods remain highly relevant, the continued development of modern, efficient, and regioselective synthetic protocols, particularly those involving late-stage fluorination and C-H activation, will be crucial for rapidly exploring this chemical space. As our understanding of fluorine's subtle effects on molecular interactions grows, we can expect to see more sophisticated designs leading to highly optimized and successful clinical candidates emerging from this compound class.

References

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (No date).

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (No date).

- The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide - Benchchem. (No date).

- Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.

- One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing). (2024).

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). (2025).

- Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.

- Isoquinoline synthesis - Organic Chemistry Portal. (No date).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (No date).

- Szymański, P., et al. (2025).

- Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed.

- O'Neill, P. M., et al. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. PubMed.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (2023).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals (Basel).

- A Versatile Synthesis of Substituted Isoquinolones - Andrew G Myers Research Group - Harvard University. (2011).

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (No date).

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Fluorine in drug discovery: Role, design and case studies. (No date).

- Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols - Benchchem. (No date).

- Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (No date).

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (2023).

- An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues - Benchchem. (No date).

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 11. Isoquinoline synthesis [organic-chemistry.org]

- 12. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]

- 13. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Using 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline Derivatives

Introduction: The Significance of Fluorinated Isoquinolines in Modern Chemistry

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuropharmacological effects. In recent years, the strategic incorporation of fluorine-containing substituents has become a cornerstone of drug design. The introduction of groups such as fluorine (-F) and trifluoromethyl (-CF3) can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline , a highly functionalized and electron-deficient heterocyclic building block. The presence of both a fluoro and a trifluoromethyl group on the carbocyclic ring significantly influences the electronic nature of the entire isoquinoline system, making it an intriguing substrate for catalytic cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from this versatile scaffold.

For the purpose of these protocols, we will consider a halogenated derivative of the core structure, such as 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline , as the active coupling partner. The bromine atom at the 1-position serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, while the fluoro and trifluoromethyl substituents act as key modulators of reactivity.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the coupling of an organoboron compound with an organic halide catalyzed by a palladium(0) complex.[1] The electron-deficient nature of the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline substrate is anticipated to facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting.[2]

Reaction Principle & Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing effects of the -F and -CF3 groups on the isoquinoline ring polarize the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. The choice of a suitable base is critical for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium intermediates and promote the final reductive elimination step, which furnishes the desired biaryl product and regenerates the active Pd(0) catalyst.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromo-isoquinoline derivative with an arylboronic acid.

Materials:

-

1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

-

Degassed water

Procedure:

-

Reaction Setup: To a dry, oven-baked reaction vessel, add 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use.

-

Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for Suzuki-Miyaura couplings on electron-deficient bromoisoquinolines, providing a starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 80-95 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (5:1) | 85 | 16 | 75-90 |

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[4][5] This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines. The electron-deficient nature of the bromo-isoquinoline substrate makes it a suitable candidate for this transformation.

Reaction Principle & Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine.[6] A base then deprotonates the amine, forming a palladium-amido complex. The final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which can be challenging for electron-deficient substrates.[8]

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a bromo-isoquinoline derivative.

Materials:

-

1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.5-2.0 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline and the anhydrous solvent.

-

Amine Addition: Add the amine to the reaction mixture.

-

Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table outlines typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides.

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 75-90 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | Dioxane | 110 | 10 | 80-95 |

| 3 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Toluene | 120 | 24 | 60-80 |

PART 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is highly valuable for the introduction of alkyne moieties into heterocyclic systems.

Reaction Principle & Mechanistic Insight

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination to Cu(I) to form the crucial copper acetylide intermediate.

Diagram 4: Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a bromo-isoquinoline with a terminal alkyne.

Materials:

-

1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Amine base (e.g., Et₃N or i-Pr₂NH)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, palladium catalyst, and copper(I) salt.

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

-

Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table provides typical reaction conditions for the Sonogashira coupling of aryl bromides.

| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 80-95 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 8 | 75-90 |

| 3 | Pd₂(dba)₃ (2) / PPh₃ (8) | CuI (2) | Et₃N | Toluene | 60 | 10 | 70-85 |

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. [Link]

-

ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

Bentham Science. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]

-

ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

-

PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. [Link]

-

SciELO. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.rug.nl [research.rug.nl]

- 7. benthamscience.com [benthamscience.com]

- 8. youtube.com [youtube.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline

Executive Summary & Compound Profile

Subject: 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline Target Audience: Medicinal Chemists, Process Development Scientists

This guide addresses the purification of a highly functionalized isoquinoline core. The presence of the electron-withdrawing trifluoromethyl (

Key Physicochemical Challenges:

-

Basicity Modulation: The C8-

group is peri to the nitrogen and strongly electron-withdrawing. This lowers the pKa of the isoquinoline nitrogen (estimated pKa ~4.0–4.8 vs. 5.4 for unsubstituted isoquinoline), making it a weaker base. -

Lipophilicity: The fluorinated motifs significantly increase

, necessitating specific solvent choices for chromatography and crystallization. -

Silanol Interaction: Despite reduced basicity, the nitrogen lone pair still interacts with acidic silanols on silica gel, leading to peak tailing (streaking) if not mitigated.

Decision Matrix: Selecting the Right Workflow

Use the following logic gate to determine the most appropriate purification strategy based on your current purity level and scale.

Figure 1: Purification Strategy Decision Matrix.

Protocol A: Acid-Base Extraction (The "Bulk" Clean)

Objective: Remove neutral organic impurities (starting materials, phosphine oxides) and metal catalysts. Mechanism: Exploits the reversible protonation of the isoquinoline nitrogen.

Critical Consideration: The pH Window

Due to the 8-

-

Extraction Acid: Use a stronger acid concentration (e.g., 2M HCl) to ensure full protonation.

-

Basification: Precipitation may occur at a lower pH (pH ~6–7) than expected.

Step-by-Step Workflow

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid DCM if possible to prevent emulsion formation with basic water.

-

Acid Wash (Protonation):

-

Neutralization (The Swing):

-

Cool the combined aqueous extracts to 0°C (ice bath).

-

Slowly basify with 6M NaOH or 28%

until pH reaches ~10. -

Why: High pH ensures the free base is fully regenerated despite the electron-withdrawing effects.

-

-

Re-Extraction:

-

Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).

-

Dry combined organics over

, filter, and concentrate.

-

Protocol B: Buffered Flash Chromatography

Objective: Separation of regioisomers and removal of baseline impurities. Key Issue: "Streaking" caused by interaction between the basic nitrogen and acidic silica silanols.

Mobile Phase Optimization

Standard Hexane/EtOAc gradients often fail for isoquinolines. You must use a Basic Modifier .

| Solvent System | Composition | Application |

| System A (Standard) | Hexane / EtOAc + 1% | General purification. The Triethylamine (TEA) blocks silanols. |

| System B (Polar) | DCM / MeOH + 1% | For very polar impurities or if the compound sticks to silica. |

| System C (Green) | Heptane / Ethanol (3:1) | Alternative if chlorinated solvents are restricted. |

Operational Guide

-

Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier (e.g., 1% TEA) before loading the sample. This neutralizes the silica surface immediately.

-

Loading: Dissolve the sample in a minimum amount of DCM. If the sample is not soluble, use "dry loading" (adsorb onto Celite or Silica).

-

Gradient:

-

Start: 0% Polar Solvent (with modifier).

-

Ramp: 0%

40% Polar Solvent over 15 CV. -

Note: Isoquinolines often elute sharply once the modifier saturates the column.

-

Protocol C: Salt Formation & Recrystallization

Objective: Final polish to >99% purity for biological assays. Method: Formation of the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

Rationale

The 6-Fluoro and 8-Trifluoromethyl groups add significant lipophilicity. The free base may be an oil or low-melting solid. Converting it to a salt often yields a stable, crystalline solid that rejects trace impurities.

Protocol

-

Dissolution: Dissolve the purified free base in a minimal amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .

-

Acid Addition:

-

Add 1.1 equivalents of HCl (4M in Dioxane) or HBr (48% aqueous) dropwise with stirring.

-

Caution: Do not use a large excess of acid, or you may solubilize the salt.

-

-

Crystallization:

-

Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbid).

-

Heat gently to re-dissolve, then let it cool slowly to Room Temperature, then to 4°C.

-

-

Isolation: Filter the white precipitate and wash with cold Ether.

Troubleshooting & FAQs

Q1: The compound "oils out" during recrystallization instead of forming crystals.

Cause: The solvent is too polar, or the cooling was too rapid. Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a spatula. Alternatively, switch to a solvent system with higher non-polar character (e.g., change EtOH/Ether to Acetone/Hexane).

Q2: I see "ghost peaks" or broad tailing on my LC-MS.

Cause: The basic nitrogen is interacting with the C18 column silanols, or the pH is too low. Fix: Switch your LC-MS mobile phase modifier. Instead of 0.1% Formic Acid, use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia . High pH suppresses the protonation of the isoquinoline, improving peak shape on alkaline-stable columns (e.g., Waters XBridge).

Q3: My yield is low after Acid-Base extraction.

Cause: The 8-

References

-

Myers, A. G., et al. (2011).[3] "A Versatile Synthesis of Substituted Isoquinolines." Harvard University / NIH. Describes general purification strategies for substituted isoquinolines including flash chromatography techniques.

-

BenchChem Technical Support. (2025). "Chromatographic Separation of Quinoline and Isoquinoline Isomers." Detailed guide on pKa differences and mobile phase modifiers for isoquinoline separation.

-

Biotage Applications Group. (2023). "How does an alkaline pH affect normal-phase flash chromatography separations?" Validates the use of Triethylamine (TEA) for purifying basic amines on silica.[4]

-

Ambeed Chemical. "8-(Trifluoromethyl)isoquinoline-3-carbonitrile Product Data." Provides physicochemical context for 8-trifluoromethyl substituted isoquinolines.

-

University of Rochester. "Tips for Flash Column Chromatography." Standard operating procedures for amine purification and silica deactivation.

Sources

- 1. rsc.org [rsc.org]

- 2. reddit.com [reddit.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Solubility of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO

Welcome to the technical support guide for 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Introduction to 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a complex heterocyclic compound with structural motifs that are common in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group can significantly influence its physicochemical properties, including solubility. While these substitutions can enhance metabolic stability and cell permeability, they often increase lipophilicity, which can lead to poor solubility in common laboratory solvents like DMSO.

It is important to note that while the CAS number for this compound is 2059944-90-8, there is limited publicly available experimental data on its solubility.[1] Therefore, this guide combines theoretical predictions based on its structure with established principles for handling poorly soluble compounds.

Predicted Physicochemical Properties

Understanding the predicted properties of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline can provide insights into its solubility behavior.

| Property | Predicted Value | Rationale & Implications for Solubility |

| Molecular Formula | C₁₁H₇F₄N | The high fluorine content significantly increases lipophilicity. |

| Molecular Weight | 229.17 g/mol | [1] |

| Boiling Point | 263.9 ± 35.0 °C | [1] |

| Density | 1.341 ± 0.06 g/cm³ | [1] |

| pKa | 4.95 ± 0.50 | The isoquinoline nitrogen is weakly basic, similar to pyridine (pKa ~5.14).[2] The electron-withdrawing effects of the fluoro and trifluoromethyl groups likely reduce the basicity. The compound will be predominantly in its neutral form at physiological pH, which can impact aqueous solubility but is less of a factor in aprotic solvents like DMSO. |

| LogP | High (Predicted) | The trifluoromethyl group is a strong contributor to lipophilicity.[3] A higher LogP value suggests lower aqueous solubility and potentially challenging solubility in polar aprotic solvents like DMSO, especially at high concentrations. |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO at my desired concentration. What are the initial steps I should take?

A1: Initial Dissolution Troubleshooting Workflow

It is common to encounter challenges when dissolving complex organic molecules. The following workflow provides a systematic approach to address low solubility in DMSO.

Caption: Initial workflow for dissolving the compound in DMSO.

Scientific Rationale:

-

Vortexing: This provides mechanical agitation to break up solid aggregates and increase the surface area of the compound exposed to the solvent.

-

Sonication: The high-frequency sound waves generate cavitation bubbles. The collapse of these bubbles creates localized areas of high pressure and temperature, which can effectively break down solute-solute interactions and enhance solvation.

-

Heating: Increasing the temperature provides thermal energy to overcome the lattice energy of the solid compound and increases the kinetic energy of the solvent molecules, promoting dissolution.[4] However, it is crucial to be aware of the compound's thermal stability, as some molecules can degrade at elevated temperatures. DMSO itself can decompose at its boiling point of 189°C, and this decomposition can be catalyzed by acids and bases at lower temperatures.[2]

Q2: I have tried the initial steps, but my compound is still not fully dissolved. What are the potential underlying reasons for this persistent low solubility?

A2: Potential Causes of Persistent Low Solubility

If basic methods fail, consider these more complex factors:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. A more stable, lower-energy polymorph will be less soluble than a metastable, higher-energy form. It's possible that the batch of the compound you are using is a particularly stable and less soluble polymorph.

-

Compound Purity: Impurities can sometimes hinder dissolution or act as nucleation sites for precipitation.

-

Hygroscopic Nature of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds in DMSO. Always use anhydrous, high-purity DMSO from a freshly opened bottle.

-

High Lipophilicity: The combination of the fluoro and trifluoromethyl groups on the isoquinoline core results in a highly lipophilic molecule. While DMSO is a powerful solvent, its ability to dissolve highly nonpolar compounds has limits, especially at higher concentrations.

Q3: What are the advanced strategies I can employ if the initial troubleshooting fails?

A3: Advanced Dissolution Techniques

If the compound remains insoluble, the following advanced techniques can be considered:

1. Use of Co-solvents: The addition of a small amount of a co-solvent can modify the polarity of the DMSO and improve the solubility of your compound.

| Co-solvent | Recommended Starting Concentration | Rationale |

| N,N-Dimethylformamide (DMF) | 1-10% (v/v) in DMSO | A polar aprotic solvent with a slightly different polarity profile than DMSO. |

| Ethanol | 1-5% (v/v) in DMSO | A polar protic solvent that can introduce hydrogen bonding interactions. |

| 1-methyl-2-pyrrolidone (NMP) | 1-10% (v/v) in DMSO | A powerful polar aprotic solvent. |

Experimental Protocol: Co-solvent Solubility Test

-

Weigh a small, known amount of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline into several vials.

-

Prepare stock solutions of your chosen co-solvents in DMSO (e.g., 1%, 5%, and 10% v/v).

-

Add a defined volume of each co-solvent mixture to the vials.

-

Follow the initial troubleshooting workflow (vortex, sonicate, gentle heat) for each condition.

-

Visually inspect for complete dissolution.

2. pH Adjustment (for subsequent aqueous dilution): While not directly applicable to dissolution in neat DMSO, if the ultimate goal is to prepare an aqueous solution from a DMSO stock, the basicity of the isoquinoline nitrogen (predicted pKa of 4.95) can be leveraged.[1] In an acidic aqueous buffer (pH < 4), the nitrogen will be protonated, forming a more polar and potentially more soluble salt.

3. Preparation of a Saturated Solution and Quantification: If a specific high concentration is not achievable, determining the maximum solubility is the next logical step.

Caption: Workflow for determining the maximum solubility in DMSO.

Conclusion

Troubleshooting the low solubility of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO requires a systematic and informed approach. By understanding the compound's predicted physicochemical properties and employing a logical progression of dissolution techniques, from basic physical methods to the use of co-solvents, researchers can overcome these challenges. Given the lack of direct experimental data, it is crucial to proceed with careful observation and consider the possibility of polymorphism affecting the solubility of different batches.

References

-

Journal of Science and Practice of Pharmacy. Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Available from: [Link]

-

Wikipedia. Isoquinoline. Available from: [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

-

ResearchGate. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link]

-

ResearchGate. In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Available from: [Link]

-

Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]

-

ResearchGate. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

-

PubMed. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]

-

IAPC Journals. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available from: [Link]

-

ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available from: [Link]

-

Chemspace. 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]

-

PubChem. 1-Fluoroisoquinoline. Available from: [Link]

-

Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

MDPI. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available from: [Link]

Sources

Technical Support Center: Fluorinated Isoquinoline Regioisomer Purification

Introduction: The Challenge of Fluorinated Isoquinoline Regioisomers

Fluorinated isoquinolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in drug design.[1][2] However, synthetic routes often yield mixtures of regioisomers—compounds with the same molecular formula but different spatial arrangements of the fluorine atom on the isoquinoline scaffold.[3][4] These isomers can possess vastly different pharmacological and toxicological profiles.[5] Consequently, their separation is not merely a matter of purity but a critical step for ensuring drug safety and efficacy.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the complex task of separating these challenging mixtures. We will explore the primary separation strategies, offer detailed troubleshooting advice in a practical Q&A format, and provide validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fluorinated isoquinoline regioisomers so difficult?

The difficulty stems from the subtle physical and chemical differences between the regioisomers. The fluorine atom's position can lead to only minor variations in polarity, pKa, and molecular shape. These similarities result in nearly identical behavior in many common purification systems, leading to co-elution in chromatography and the formation of mixed crystals (solid solutions) during crystallization.[6]

Q2: What are the primary strategies for separating these regioisomers?

There are three main strategies, each exploiting different properties of the isomers:

-

Chromatographic Methods (HPLC/SFC): These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful chromatographic methods for this task.[7][8]

-

Fractional Crystallization: This classic technique relies on small differences in the solubility of the regioisomers in a specific solvent or solvent system.[9][10] By carefully controlling temperature and concentration, one isomer can be selectively precipitated from the solution.

-